molecular formula C16H18N2O3 B7480900 Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No. B7480900
M. Wt: 286.33 g/mol
InChI Key: GWGZRZCUDRFVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. FMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors. This may result in an increase in dopamine neurotransmission, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been shown to have effects on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone in lab experiments is its potential as a tool for studying dopamine neurotransmission and related disorders such as schizophrenia. However, Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has not been extensively studied and its potential side effects and toxicity are not well understood. Additionally, its synthesis can be complex and requires specialized equipment.

Future Directions

Future research on Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone could focus on its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. The development of more efficient and cost-effective synthesis methods could also facilitate its use in research.

Synthesis Methods

Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can be synthesized through various methods, including the reaction of 2-methoxyphenylpiperazine with furan-3-carboxylic acid chloride in the presence of a base. Another method involves the reaction of furan-3-carboxylic acid with 4-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then treated with acetic anhydride to yield Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone.

Scientific Research Applications

Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine D2 receptors, which are involved in the regulation of dopamine neurotransmission. Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has also been studied for its potential as an antidepressant and anxiolytic agent, as well as its potential use in the treatment of schizophrenia.

properties

IUPAC Name

furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-15-5-3-2-4-14(15)17-7-9-18(10-8-17)16(19)13-6-11-21-12-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGZRZCUDRFVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

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